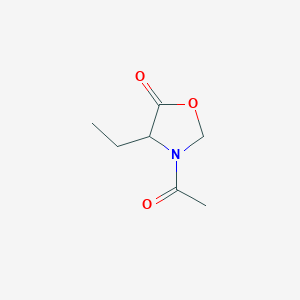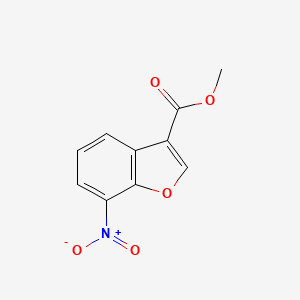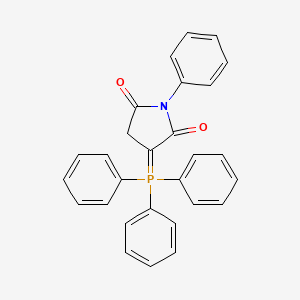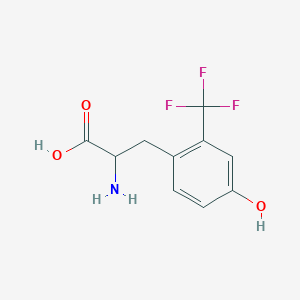
Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate is a pyrazole derivative, a class of compounds known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substitution pattern, which includes ethyl and methyl groups, as well as two ester functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethyl-3-methyl-1H-pyrazole with dimethyl carbonate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the ester groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the ester groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
科学的研究の応用
Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors or other proteins, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
- Dimethyl 1H-pyrazole-3,5-dicarboxylate
- 4-Methyl-1H-pyrazole
- 3,4-Dimethyl-1H-pyrazole
Uniqueness
Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with two ester functionalities, differentiates it from other pyrazole derivatives and contributes to its versatility in various applications.
特性
分子式 |
C10H14N2O4 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
dimethyl 4-ethyl-3-methylpyrazole-1,5-dicarboxylate |
InChI |
InChI=1S/C10H14N2O4/c1-5-7-6(2)11-12(10(14)16-4)8(7)9(13)15-3/h5H2,1-4H3 |
InChIキー |
SYBUOLCBAFRAAR-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N(N=C1C)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5,6-Tetrahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide](/img/structure/B12871114.png)
![5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12871127.png)




![2,5-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12871149.png)



![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazol-3-amine](/img/structure/B12871167.png)


![2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871185.png)
